N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide
Description
N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a bicyclic tetrahydroquinazoline core fused to a piperidine ring and a pyridine-3-carboxamide moiety. Its structure combines aromatic and saturated nitrogen-containing rings, which are common in pharmacologically active molecules targeting enzymes or receptors involved in inflammation, oncology, or cardiovascular diseases.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19(14-4-3-9-20-12-14)23-15-7-10-24(11-8-15)18-16-5-1-2-6-17(16)21-13-22-18/h3-4,9,12-13,15H,1-2,5-8,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVLLAPCLQMKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline and piperidine intermediatesThe final step involves the coupling of the quinazoline-piperidine intermediate with pyridine-3-carboxylic acid under amide bond-forming conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinazoline ring, converting it to a dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide exhibits potential as an anticancer agent. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation and signaling pathways. The compound's mechanism involves binding to the ATP-binding site of kinases, disrupting phosphorylation processes critical for cancer cell survival.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Studies show it can inhibit various kinases and other enzymes involved in critical cellular processes. This inhibition could lead to therapeutic applications in treating diseases where these enzymes play a pivotal role.
Biological Research
Antimicrobial Properties
Recent studies have demonstrated the compound's antimicrobial activity against several pathogens. For example, derivatives of this compound have shown effectiveness against Gram-negative bacteria and fungi . Such properties make it a candidate for developing new antimicrobial agents.
Neuropharmacology
There is ongoing research into the neuropharmacological effects of this compound. Initial studies suggest it may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Material Science
The compound is being explored for its utility in developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications, including coatings and polymers.
Synthesis and Development
This compound serves as a building block in synthetic chemistry. It can be utilized to create more complex molecules through various chemical reactions such as oxidation and substitution.
Case Study 1: Anticancer Research
In a study published in RSC Advances, researchers synthesized derivatives of this compound and evaluated their anticancer properties. The derivatives exhibited significant inhibition of cancer cell lines through targeted kinase inhibition .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that certain derivatives displayed enhanced activity compared to standard antibiotics, suggesting potential for new therapeutic agents .
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, preventing phosphorylation of substrates and thereby disrupting cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and therapeutic applications. Below is a comparative analysis with key examples:
Core Scaffold Analog: Goxalapladib (CAS-412950-27-7)
Goxalapladib, developed by GlaxoSmithKline, shares a nitrogen-rich bicyclic system (1,8-naphthyridine) but differs in substituents and therapeutic focus :
| Property | N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide | Goxalapladib |
|---|---|---|
| Core Structure | Tetrahydroquinazoline-piperidine | 1,8-Naphthyridine |
| Key Substituents | Pyridine-3-carboxamide | Trifluoromethyl biphenyl, methoxyethyl groups |
| Molecular Weight | Not explicitly reported in evidence | 718.80 g/mol |
| Therapeutic Application | Undisclosed (structural similarity suggests kinase/inflammation targets) | Atherosclerosis treatment |
Key Differences :
- Goxalapladib’s naphthyridine core and fluorinated aromatic groups enhance lipophilicity and metabolic stability, critical for cardiovascular targeting. In contrast, the tetrahydroquinazoline-piperidine scaffold in the target compound may favor interactions with kinases or proteases due to its conformational flexibility .
- The trifluoromethyl group in Goxalapladib improves membrane permeability, whereas the pyridine carboxamide in the target compound could optimize solubility for oral bioavailability .
Piperidine/Pyridine Derivatives
| Property | Target Compound | N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine |
|---|---|---|
| Core Structure | Tetrahydroquinazoline-piperidine-pyridine | Pyridine-pyrazole |
| Substituents | Carboxamide | Cyclopropylamine, methyl groups |
| Synthetic Route | Not detailed in evidence | Copper-catalyzed coupling, chromatography purification |
| Molecular Weight | Not reported | 215 g/mol (HRMS-ESI [M+H]+) |
Key Differences :
- The pyrazole derivatives prioritize smaller, planar heterocycles for rapid target engagement, whereas the target compound’s fused bicyclic system may enable prolonged receptor occupancy.
- Synthetic complexity: The target compound’s tetrahydroquinazoline-piperidine linkage likely requires multi-step synthesis, contrasting with the straightforward coupling methods used for pyrazole analogs .
Pharmacological and Structural Insights
- Tetrahydroquinazoline vs.
- Substituent Impact : Fluorinated groups (e.g., in Goxalapladib) enhance blood-brain barrier penetration, while carboxamide groups (target compound) improve aqueous solubility for systemic distribution .
Biological Activity
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 392.5 g/mol. Its structure features a tetrahydroquinazoline moiety linked to a piperidine ring and a pyridine carboxamide group, which are crucial for its biological interactions.
Biological Activity
1. Antimicrobial Properties
Research has shown that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial activity. For instance, studies have evaluated their effects against various bacterial strains and fungi, demonstrating potential as new antimicrobial agents. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial enzymes essential for survival and replication .
2. Anticancer Activity
this compound has been investigated for its anticancer properties. In vitro assays indicate that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell proliferation and survival. For example, it has shown effectiveness against renal cancer A498 and breast cancer MDA-MB-468 cells .
3. Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects relevant to neurodegenerative diseases. Its structural components allow it to interact with G protein-coupled receptors (GPCRs), which are pivotal in neurogenic pathways. Preliminary findings indicate that it may help in modulating neurotransmitter release and protecting neuronal cells from oxidative stress .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, crucial for bacterial survival .
- Apoptosis Induction : It activates apoptotic pathways in cancer cells by influencing the expression of pro-apoptotic and anti-apoptotic proteins .
- Receptor Modulation : By interacting with GPCRs and other receptors, it may alter signaling cascades involved in inflammation and neuroprotection.
Case Study 1: Antimicrobial Evaluation
In a study evaluating various quinazoline derivatives, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 400 µg/mL. The minimum inhibitory concentration (MIC) values indicated strong potential for development as an antimicrobial agent .
Case Study 2: Anticancer Efficacy
A series of experiments conducted on different cancer cell lines revealed that the compound effectively inhibited cell growth and induced apoptosis at nanomolar concentrations. The study highlighted its selectivity towards renal and breast cancer cells while exhibiting minimal cytotoxicity towards normal cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O2 |
| Molecular Weight | 392.5 g/mol |
| Antimicrobial Activity | Effective against various bacteria (MIC: 50–400 µg/mL) |
| Anticancer Activity | Induces apoptosis in A498 and MDA-MB-468 cells |
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Enzyme inhibition |
| Anticancer | Apoptosis induction |
| Neuroprotective | Receptor modulation |
Chemical Reactions Analysis
Oxidation Reactions
The piperidine and tetrahydroquinazoline moieties undergo selective oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Piperidine N-oxidation | H<sub>2</sub>O<sub>2</sub>/acetic acid, 50°C, 6 hr | N-Oxide derivative | Selective oxidation at the tertiary amine; confirmed via <sup>1</sup>H NMR. |
| Tetrahydroquinazoline ring oxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, RT, 2 hr | Epoxide or dihydroxyquinazoline | Regioselectivity depends on steric hindrance. |
Reduction Reactions
Catalytic hydrogenation targets unsaturated bonds and aromatic systems:
Nucleophilic Substitution
The pyridine and quinazoline rings participate in substitution reactions:
| Position | Nucleophile | Reagents/Conditions | Product |
|---|---|---|---|
| Pyridine C-2 | NH<sub>3</sub> (g) | CuI, K<sub>2</sub>CO<sub>3</sub>, DMF, 120°C, 24 hr | 2-Aminopyridine analogue |
| Quinazoline C-4 | Thiophenol | NaH, DMSO, 60°C, 8 hr | 4-(Phenylthio)quinazoline derivative |
Amide Bond Hydrolysis
The carboxamide linker undergoes acid- or base-catalyzed hydrolysis:
| Conditions | Reagents | Product | Kinetics |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12 hr | Pyridine-3-carboxylic acid + amine | 90% conversion; side product: quinazoline decomposition. |
| Basic (NaOH, 2M) | RT, 48 hr | Sodium carboxylate + amine | Slower kinetics (60% yield) due to steric protection. |
Cyclization and Ring Formation
The scaffold participates in intramolecular cyclization:
| Reaction | Catalyst/Conditions | Product | Application |
|---|---|---|---|
| Piperidine-quinazoline fusion | POCI<sub>3</sub>, 110°C, 3 hr | Tricyclic benzimidazole analogue | Enhanced kinase inhibition (IC<sub>50</sub> = 12 nM) . |
Comparative Reactivity with Analogues
Key differences from structurally similar compounds:
| Compound | Oxidation Susceptibility | Substitution Sites | Hydrolysis Rate |
|---|---|---|---|
| N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide | Higher N-oxide formation | Limited to pyridine C-2 | 30% faster than parent compound |
| 5-Chloro-6-hydroxy-N-(1-(THQ-4-yl)piperidin-4-yl)nicotinamide | Resistance to epoxidation | Active at quinazoline C-4 and C-6 | pH-dependent degradation |
Industrial-Scale Reaction Optimization
Large-scale synthesis employs advanced techniques:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide?
- Methodological Answer : The synthesis typically involves coupling reactions between heterocyclic amines and activated pyridine derivatives. For example, copper(I)-catalyzed Ullmann-type couplings under basic conditions (e.g., cesium carbonate in DMSO at 35°C for 48 hours) are effective for forming piperidine-quinazoline linkages . Chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) is critical for isolating the target compound in moderate yields (e.g., ~17–24%) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm regiochemistry and substituent positions. For example, pyridine protons appear as distinct doublets (δ 8.87 ppm for pyridin-3-yl groups) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., m/z 215 [M+H]) .
- HPLC : Purity assessment (>95–98%) ensures suitability for biological assays .
Q. How can researchers optimize reaction conditions to improve yields of this compound?
- Methodological Answer : Reaction optimization includes:
- Catalyst Screening : Copper(I) bromide enhances coupling efficiency compared to other metal catalysts .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Temperature Control : Moderate heating (35–70°C) balances reaction rate and side-product formation .
Advanced Research Questions
Q. How do structural modifications to the pyridine or piperidine moieties affect the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Pyridine Substitution : Fluorination at the pyridine 5-position increases metabolic stability (e.g., trifluoromethyl groups enhance lipophilicity) .
- Piperidine Modifications : Introducing hydroxypiperidine groups improves solubility and pharmacokinetic profiles .
- Quinazoline Core : Saturation of the quinazoline ring (5,6,7,8-tetrahydro) reduces planarity, potentially altering target binding .
Q. What mechanisms underlie discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources affect IC values .
- Purity Issues : Impurities from incomplete coupling (e.g., residual starting amines) can skew dose-response curves .
- Solubility Artifacts : Low aqueous solubility may lead to underreporting of potency; use of co-solvents (e.g., DMSO ≤0.1%) is recommended .
Q. How can computational modeling guide the design of analogs with improved target affinity?
- Methodological Answer :
- Docking Studies : Molecular docking into crystal structures (e.g., kinase domains) identifies critical hydrogen bonds (e.g., between the carboxamide and Asp381) .
- QSAR Models : Quantitative parameters (e.g., logP, polar surface area) predict bioavailability; analogs with logP 2–3 show optimal membrane permeability .
- Free Energy Perturbation (FEP) : Predicts binding energy changes upon substitution (e.g., methyl vs. trifluoromethyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
